6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide
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Overview
Description
6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-N-[4-(2-naphthyloxy)phenyl]-2-phenyl-4-quinolinecarboxamide
- 6-methyl-N-[4-(3-naphthyloxy)phenyl]-2-phenyl-4-quinolinecarboxamide
Uniqueness
6-methyl-N-[4-(naphthalen-1-yloxy)phenyl]-2-phenylquinoline-4-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C33H24N2O2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
6-methyl-N-(4-naphthalen-1-yloxyphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C33H24N2O2/c1-22-14-19-30-28(20-22)29(21-31(35-30)24-9-3-2-4-10-24)33(36)34-25-15-17-26(18-16-25)37-32-13-7-11-23-8-5-6-12-27(23)32/h2-21H,1H3,(H,34,36) |
InChI Key |
LOVQOOGOFBSKGN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)OC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)OC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
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